Cas no 76801-85-9 (Azathramycin)

Azathramycin 化学的及び物理的性質
名前と識別子
-
- Azathramycin
- Azaerythromycin A
- Desmethyl Azithromycin
- 9-Deoxo-9a-aza-9a-homoerythromycin A
- 9-Deoxo-9a-aza-9a-homo Erythromycin A (Desmethyl Azithromycin)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8
- 9-Deoxo-9a-aza-9a-homo Erythromycin A Desmethyl Azithromycin
- 9-Deoxo-9a-aza-9a-homo Erythromycin A (Desmethyl Azithromycin)
- AZA-ERYTHROMYCIN
- Azithromycin Impurity A
- 10-Dihydro-10-deoxo-11-azaerythromycin A
- 9a-aza-9-deoxo-9a-homoerythromycin A
- 9a-N-desmethyl azithromycin
- 9-deokso-9a-aza-9a-homoeritromicin A
- 9-deoxo-9a-aza-9a-homoerythromycin
- 9-deoxo-9-dihydro-9a-aza-9a-homoerythromycin A
- DD-Azaerythromycin A
- UNII-4LSP9FJT5B
- (2R,3S,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3S,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl
- 6-Demethylazithromycin
- 4LSP9FJT5B
- Azaerythromycin
- DESMETHYL
- desmethyl-azithromycin
- Azithromycin Impurity A
- AKOS025401474
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
- HY-17442
- AZAERYTHROMYCIN A [USP-RS]
- 1-Oxa-6-azacyclopentadecan-15-one, 13-((2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy)-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-11-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-, (2R-(2R*,3S*,4R*,5R*,8R*,10R*,11R*,12S*,13S*,14R*))-
- s4978
- (Desmethyl Azithromycin)
- MFCD09038719
- AC-18936
- DTXSID30998123
- CCG-270420
- CS-1474
- Q27260028
- EC 616-385-9
- 76801-85-9
- 6-Demethylazithromycin (Azaerythromycin A)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
- 9-Deoxo-9a-aza-9a-homo Erythromycin A
- 2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-15-oxo-11-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-1-oxa-6-azacyclopentadecan-13-yl 2,6-dideoxy-3-C-methyl-3-O-methylhexopyranoside
- CHEMBL1222181
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(4-Dimethylamino-3-hydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yloxy)-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
- SCHEMBL6920246
- 9-Deoxo-9a-aza-9a-homo Erythromycin A(Desmethyl Azithromycin)
- HRKNNHYKWGYTEN-HOQMJRDDSA-N
- AZITHROMYCIN IMPURITY A [EP IMPURITY]
- Azithromycin Imp. A (EP): 6-Demethylazithromycin (Azaerythromycin A)
- (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
- DA-71191
-
- MDL: MFCD09038719
- インチ: 1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
- InChIKey: HRKNNHYKWGYTEN-HOQMJRDDSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])(C([H])([H])[C@@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])O[H])[C@@]1([H])[C@@](C([H])([H])[H])(C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@]([H])(C([H])([H])[H])[C@]([H])([C@@](C([H])([H])[H])([C@@]([H])(C([H])([H])C([H])([H])[H])OC([C@]([H])(C([H])([H])[H])[C@]([H])([C@]1([H])C([H])([H])[H])O[C@@]1([H])C([H])([H])[C@](C([H])([H])[H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC([H])([H])[H])=O)O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 734.49300
- どういたいしつりょう: 175.987636
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 51
- 回転可能化学結合数: 7
- 複雑さ: 1120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 189
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.18
- ゆうかいてん: 126-136°C
- ふってん: 815.2°C at 760 mmHg
- フラッシュポイント: 446.8±34.3 °C
- 屈折率: 1.536
- PSA: 188.87000
- LogP: 1.88730
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Azathramycin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Azathramycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A93160-50mg |
Azathramycin |
76801-85-9 | 97% | 50mg |
¥886.0 | 2022-04-28 | |
ChemScence | CS-1474-10mg |
Azathramycin |
76801-85-9 | >98.0% | 10mg |
$60.0 | 2021-09-02 | |
TRC | D231500-100mg |
9-Deoxo-9a-aza-9a-homo Erythromycin A(Desmethyl Azithromycin) |
76801-85-9 | 100mg |
$ 170.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55132-250mg |
Azathramycin |
76801-85-9 | 98% | 250mg |
¥1753.00 | 2023-09-07 | |
DC Chemicals | DC22825-100 mg |
Azathramycin |
76801-85-9 | >98% | 100mg |
$100.0 | 2022-02-28 | |
DC Chemicals | DC22825-250 mg |
Azathramycin |
76801-85-9 | >98% | 250mg |
$200.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55132-10mg |
Azathramycin |
76801-85-9 | 98% | 10mg |
¥674.00 | 2023-09-07 | |
TRC | D231500-250mg |
9-Deoxo-9a-aza-9a-homo Erythromycin A(Desmethyl Azithromycin) |
76801-85-9 | 250mg |
$ 241.00 | 2023-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55132-1g |
Azathramycin |
76801-85-9 | 98% | 1g |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55132-500mg |
Azathramycin |
76801-85-9 | 98% | 500mg |
¥3236.00 | 2023-09-07 |
Azathramycin サプライヤー
Azathramycin 関連文献
-
1. Back cover
-
2. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangementSlobodan Djoki?,Gabrijela Kobrehel,Gorjana Lazarevski,Nevenka Lopotar,Zrinka Tambura?ev,Boris Kamenar,Ante Nagl,Ivan Vickovi? J. Chem. Soc. Perkin Trans. 1 1986 1881
-
3. Back cover
-
4. Back cover
Azathramycinに関する追加情報
Azathramycin (CAS No. 76801-85-9): A Comprehensive Overview of Properties, Applications, and Market Trends
Azathramycin (CAS No. 76801-85-9) is a specialized compound that has garnered significant attention in pharmaceutical and biochemical research. This macrolide-class substance exhibits unique structural characteristics that make it valuable for various therapeutic applications. With increasing global interest in antibiotic alternatives and novel antimicrobial agents, Azathramycin presents intriguing possibilities for researchers exploring next-generation treatments.
The molecular structure of Azathramycin CAS 76801-85-9 features a complex lactone ring system that contributes to its biological activity. Recent studies suggest this compound may offer advantages in terms of bacterial resistance management, a critical concern in modern medicine. As healthcare professionals worldwide grapple with the challenge of antimicrobial resistance (AMR), compounds like Azathramycin are being reevaluated for their potential in combating resistant strains.
In pharmaceutical applications, Azathramycin 76801-85-9 has shown promise in preliminary research for its targeted antibacterial properties. Unlike broad-spectrum antibiotics that disrupt beneficial microbiota, this compound appears to demonstrate more selective activity patterns. This characteristic aligns with current medical trends favoring precision medicine approaches and microbiome-friendly therapies.
The synthesis and production of Azathramycin CAS No. 76801-85-9 involve sophisticated organic chemistry techniques. Manufacturers are increasingly focusing on green chemistry principles to develop more sustainable production methods. This shift responds to growing environmental concerns within the pharmaceutical industry and aligns with ESG (Environmental, Social, and Governance) investment criteria that many companies now prioritize.
Market analysis indicates rising demand for Azathramycin in research applications, particularly in academic institutions and pharmaceutical R&D departments. The compound's potential role in addressing emerging infectious diseases has spurred additional interest following recent global health challenges. Suppliers report increasing inquiries about Azathramycin purity standards and analytical reference materials, reflecting its growing importance in laboratory settings.
Quality control for Azathramycin 76801-85-9 requires rigorous analytical methods, including HPLC analysis and spectroscopic characterization. These procedures ensure the compound meets the exacting standards required for pharmaceutical research. Recent advancements in analytical chemistry techniques have improved the ability to characterize and quantify this compound with greater precision.
Storage and handling of Azathramycin CAS 76801-85-9 follow standard laboratory protocols for sensitive organic compounds. Proper temperature control and moisture protection are essential to maintain stability, especially for long-term research projects. These requirements have become particularly important with the expansion of global research collaborations that may involve international shipping of research materials.
Current research directions for Azathramycin include investigations into its mechanism of action and potential synergistic effects with other therapeutic agents. Scientists are particularly interested in whether this compound could play a role in combination therapies designed to overcome resistance mechanisms. These studies often employ advanced techniques like molecular docking simulations and structure-activity relationship analysis.
The regulatory status of Azathramycin CAS No. 76801-85-9 varies by jurisdiction, reflecting different approaches to research compounds. Organizations working with this material must stay informed about chemical compliance requirements and research ethics guidelines. This aspect has gained prominence with increased focus on responsible research innovation across the scientific community.
Future prospects for Azathramycin research appear promising, with several patent applications indicating ongoing commercial interest. The compound's potential applications in veterinary medicine and agricultural biotechnology represent additional areas of exploration. As the scientific community continues to face challenges from evolving pathogens, compounds like Azathramycin will likely remain important tools in antimicrobial research.
For researchers seeking detailed technical information about Azathramycin 76801-85-9, comprehensive spectral data and physicochemical properties are available through specialized chemical databases. These resources have become increasingly valuable with the growth of computational chemistry and in silico drug discovery methods that require accurate compound parameters.
The economic aspects of Azathramycin CAS 76801-85-9 production reflect broader trends in fine chemical manufacturing. Factors such as raw material availability, process optimization, and scale-up challenges all influence the commercial viability of this compound. These considerations are particularly relevant in the current climate of supply chain optimization and cost-effective research.
In conclusion, Azathramycin represents an interesting case study in the development of specialized pharmaceutical compounds. Its unique properties and potential applications position it as a compound worthy of continued research attention, particularly in the context of global efforts to address antimicrobial challenges and develop next-generation therapeutic agents.
76801-85-9 (Azathramycin) 関連製品
- 117772-70-0(Azithromycin hydrate)
- 134-36-1(Erythromycin propionate)
- 145435-72-9(Gamithromycin)
- 83905-01-5(Azithromycin)
- 280755-12-6(Tulathromycin B, approximately 5%(As a mixture with Tulathromycin A))
- 217500-96-4(Tulathromycin A)
- 643-22-1(Erythromycin Stearate/Palmitate)
- 114-07-8(Erythromycin)
- 1264-62-6(Erythromycin ethylsuccinate)
- 81103-11-9(Clarithromycin)

